
Chromone-3-carboxaldehyde
Overview
Description
Chromone-3-carboxaldehyde is a heterocyclic compound with the molecular formula C10H6O3. It is a derivative of chromone, which is a naturally occurring molecule found in various plants. This compound is known for its diverse biological activities and is often used as a precursor in the synthesis of various chromone derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromone-3-carboxaldehyde can be synthesized through the Vilsmeier-Haack formylation reaction. This involves the reaction of 2-hydroxyacetophenone with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position of the chromone ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier-Haack reaction remains a common laboratory method due to its efficiency and simplicity .
Chemical Reactions Analysis
Types of Reactions: Chromone-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chromone-3-carboxylic acid.
Reduction: Reduction reactions can convert it into chromone-3-methanol.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like hydroxylamine hydrochloride can be used to form oximes.
Major Products:
Oxidation: Chromone-3-carboxylic acid.
Reduction: Chromone-3-methanol.
Substitution: this compound oxime.
Scientific Research Applications
Pharmacological Applications
Chromone-3-carboxaldehyde and its derivatives have garnered attention for their pharmacological potential. Key applications include:
- Antitumor Activity : Research indicates that chromone derivatives exhibit significant antitumor properties. For instance, 3-formyl chromone derivatives have demonstrated efficacy against Ehrlich Ascites carcinoma cells, suggesting their potential as topoisomerase inhibitors .
- Antioxidant Properties : Chromone-based compounds are known for their antioxidant effects, which can mitigate oxidative stress-related diseases. The incorporation of chromone structures into various drug formulations enhances their bioactivity .
- Antimicrobial Activity : Studies have shown that chromone derivatives possess antimicrobial properties. For example, chitosan-chromone derivative xerogels were found to be non-cytotoxic while exhibiting antimicrobial activity, making them suitable for biomedical applications .
- Anti-Diabetic Potential : Recent investigations into 6-substituted 3-formyl chromones revealed their capability as aldehyde oxidase inhibitors and insulin inhibitors, indicating a promising role in diabetes management .
Material Science and Sensor Technology
This compound is also utilized in material science, particularly in the development of sensors:
- Fluorescent Sensors : A study synthesized a fluorescent molecule combining rhodamine and chromone, which was effective in detecting trace levels of metal ions such as Fe³⁺, Al³⁺, and Cr³⁺. This highlights the potential of chromone derivatives in environmental monitoring .
- Schiff Base Complexes : Chromone Schiff base complexes have been explored for their catalytic properties and as selective colorimetric tools for detecting metal ions. These complexes exhibit lower toxicity compared to traditional agents like cisplatin, making them attractive for therapeutic applications .
Synthesis of New Compounds
This compound serves as a precursor for synthesizing various heterocycles and complex molecules:
- Transformation Reactions : Novel transformations of this compound have been reported, leading to the formation of o-hydroxybenzophenones. This transformation showcases the versatility of chromone derivatives in organic synthesis .
Case Studies
To illustrate the applications of this compound more concretely, several case studies highlight its impact:
Case Study 1: Antitumor Efficacy
A study conducted on the antitumor effects of 3-formyl chromones involved in vitro testing against different cancer cell lines. The results indicated significant cytotoxicity against MCF-7 breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Development of Antimicrobial Agents
Research focused on synthesizing chitosan-chromone derivatives demonstrated their effectiveness as antimicrobial agents. The study included microbiological screening that confirmed their activity against various pathogens while maintaining biocompatibility.
Mechanism of Action
The mechanism of action of chromone-3-carboxaldehyde and its derivatives involves interaction with various molecular targets and pathways. For instance, some derivatives inhibit enzymes like monoamine oxidase, which is involved in neurotransmitter regulation. Others may interact with cellular receptors or interfere with DNA replication in cancer cells .
Comparison with Similar Compounds
Chromone-3-carboxylic acid: An oxidized form of chromone-3-carboxaldehyde.
Chromone-3-methanol: A reduced form of this compound.
2-Aminothis compound: A derivative with an amino group at the 2-position.
Uniqueness: this compound is unique due to its versatile reactivity and ability to form a wide range of derivatives with diverse biological activities. Its formyl group at the 3-position makes it a valuable intermediate in organic synthesis .
Biological Activity
Chromone-3-carboxaldehyde, a derivative of the chromone compound, has garnered significant attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
Chromones are a class of compounds characterized by a benzopyrone structure, which includes a chromone core with various substituents that can significantly influence their biological activity. The presence of a formyl group at the C-3 position is particularly crucial as it enhances the reactivity and biological potential of these compounds.
Biological Activities
The biological activities of this compound and its derivatives can be categorized as follows:
1. Antimicrobial Activity
Chromone derivatives have demonstrated notable antimicrobial properties, including antibacterial and antifungal effects. For instance, studies have shown that certain 3-formylchromone derivatives exhibit potent anti-H. pylori activity comparable to standard antibiotics like metronidazole .
Compound | Anti-H. pylori IC50 (µg/mL) | MIC (µg/mL) |
---|---|---|
FC1 | >100 | >200 |
FC2 | >100 | >200 |
FC10 | 41 | >200 |
2. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in Ehrlich Ascites carcinoma cells, suggesting its potential as a topoisomerase inhibitor . The structure-activity relationship (SAR) studies reveal that the introduction of specific substituents can enhance its anticancer efficacy.
3. Antidiabetic Potential
Recent investigations into 6-substituted derivatives of 3-formylchromone have highlighted their potential in managing diabetes-related conditions. In silico studies suggest that these compounds may act as aldehyde oxidase inhibitors and insulin inhibitors, indicating a promising avenue for diabetes treatment .
The mechanisms through which this compound exerts its biological effects are varied:
- Cytotoxicity : The presence of the reactive aldehyde group allows for Michael addition reactions with nucleophiles, leading to cellular damage and apoptosis in cancer cells .
- Antimicrobial Action : The lipophilicity and electrophilic nature of chromone derivatives facilitate their interaction with microbial membranes, disrupting cellular integrity .
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways, such as urease and aldehyde oxidase, contributing to their therapeutic effects in conditions like peptic ulcers and diabetes .
Case Studies
Several case studies illustrate the effectiveness of this compound:
- A study evaluated the cytotoxicity of various 3-formylchromone derivatives against human tumor cell lines and found that specific substitutions at the C-6 position significantly enhanced their activity against cancer cells while sparing normal cells .
- Another investigation focused on the mitochondrial protective effects of 3-substituted chromones in models of cerebral ischemia, revealing significant improvements in mitochondrial complex III activity compared to control groups .
Properties
IUPAC Name |
4-oxochromene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMYWBQIMDSGQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169795 | |
Record name | Chromone-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17422-74-1 | |
Record name | 3-Formylchromone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17422-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chromone-3-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17422-74-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chromone-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Chromone-3-carboxaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLA42VBH65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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